molecular formula C8H7N3O3 B2822285 6-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 1368157-57-6

6-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No.: B2822285
CAS No.: 1368157-57-6
M. Wt: 193.162
InChI Key: ZUMWYZGNRIUSLQ-UHFFFAOYSA-N
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Description

6-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused with a pyridine ring, with a hydroxyl group at the 6th position, a methyl group at the 3rd position, and a carboxylic acid group at the 5th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-3-methyl-1H-pyrazole with a suitable aldehyde or ketone under acidic conditions to form the pyrazolopyridine core. The hydroxyl and carboxylic acid groups are introduced through subsequent functional group transformations .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The methyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) or organolithium reagents.

Major Products:

Scientific Research Applications

6-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds with active sites, while the pyrazolopyridine core can engage in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .

Comparison with Similar Compounds

Uniqueness: The presence of the hydroxyl and carboxylic acid groups in 6-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid enhances its ability to form hydrogen bonds and interact with biological molecules, making it a valuable compound for medicinal chemistry and drug development .

Properties

IUPAC Name

3-methyl-6-oxo-2,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-3-4-2-5(8(13)14)7(12)9-6(4)11-10-3/h2H,1H3,(H,13,14)(H2,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMWYZGNRIUSLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=O)NC2=NN1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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